Home > Products > Screening Compounds P66123 > 3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine -

3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5801628
CAS Number:
Molecular Formula: C20H21ClN4O
Molecular Weight: 368.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a clinical candidate and a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. [] It has been hypothesized that selective inhibition of PDE2A could be a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] TAK-915 has shown promising results in preclinical studies, demonstrating robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuation of MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor developed as a potential treatment for cognitive disorders. [] This compound exhibits optimized potency and selectivity over other PDE families, favorable preclinical properties, and robustly increases cGMP levels in the rat brain following oral administration. [] In vivo studies demonstrated its ability to attenuate MK-801-induced episodic memory deficits in a passive avoidance task in rats, suggesting potential therapeutic utility in enhancing cognitive performance. []

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

Compound Description: [18F]1 is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for tumor imaging with positron emission tomography (PET). [] Preliminary biodistribution experiments showed slow clearance from excretory tissues, prompting further research to improve its suitability for tumor imaging. []

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

Compound Description: [18F]2 is another 18F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for its potential in tumor imaging using PET. [] It also exhibited slow clearance from excretory tissues in preliminary biodistribution experiments. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

Compound Description: [18F]3 is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative developed to address the slow clearance issue observed with [18F]1 and [18F]2 for improved tumor imaging using PET. [] The introduction of a polar ester group aimed to enhance its pharmacokinetic properties. [] In vitro and in vivo studies showed a higher uptake of [18F]3 by S180 tumor cells compared to [18F]2, suggesting improved tumor targeting. []

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

Compound Description: [18F]4 is another 18F-labeled pyrazolo[1,5-a]pyrimidine derivative developed for tumor imaging with PET. [] The introduction of a hydroxyl group, similar to the ester group in [18F]3, aimed to improve its pharmacokinetic properties. [] Biodistribution studies showed that [18F]4 displayed an increasing trend in tumor uptake over time, suggesting promising results for tumor imaging. []

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine

Compound Description: 5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine is a versatile building block used in the synthesis of various heterocyclic compounds. [] This compound can be modified to generate pyrazoles, pyrimidines, imidazo[1,2-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, pyrido(pyrimido)pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, and 1,2,3,4-tetrazolo[1,5-a]pyrimidine derivatives. []

4,7-Dihydro-4-ethyl-2-phenylpyrazolo-[1,5-a]pyrimidin-7-one (FPP028)

Compound Description: FPP028 represents a class of pyrazolo[1,5-a]pirimidine derivatives that exhibit marked anti-inflammatory and analgesic properties. [] This compound serves as a prototype for exploring the potential of pyrazolo[1,5-a]pirimidine derivatives in the development of new anti-inflammatory and analgesic agents.

8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Compound Description: 8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine and its pharmaceutically acceptable salts and hydrates are CRF receptor antagonists. []

7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines

Compound Description: 7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines were initially misidentified as 6-methylpyrazolo[5′,1′ : 2,3]pyrimido[5,4-d][1,2]diazepines. [] Their correct structure was determined through NMR spectroscopy and X-ray diffraction analysis. []

Properties

Product Name

3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine

IUPAC Name

(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone

Molecular Formula

C20H21ClN4O

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C20H21ClN4O/c1-14-11-22-18-16(21)17(23-25(18)12-14)19(26)24-10-6-9-20(2,13-24)15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3

InChI Key

XOWVFUMRHJIHGJ-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C(C(=N2)C(=O)N3CCCC(C3)(C)C4=CC=CC=C4)Cl)N=C1

Canonical SMILES

CC1=CN2C(=C(C(=N2)C(=O)N3CCCC(C3)(C)C4=CC=CC=C4)Cl)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.